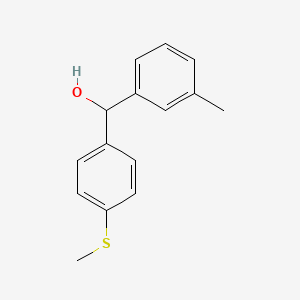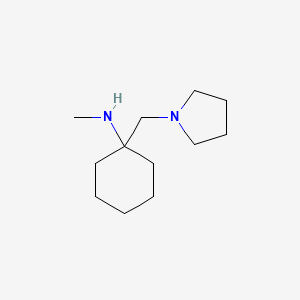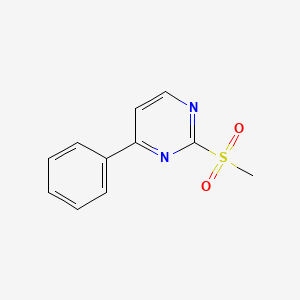
2-(Methylsulfonyl)-4-phenylpyrimidine
Vue d'ensemble
Description
2-(Methylsulfonyl)-4-phenylpyrimidine is an organic compound with the chemical formula C<sub>11</sub>H<sub>10>N<sub>2</sub>O<sub>2</sub>S. It contains a pyrimidine ring substituted with a phenyl group and a methylsulfonyl group. The compound’s structure is shown below:
Synthesis Analysis
The synthesis of 2-(Methylsulfonyl)-4-phenylpyrimidine involves the introduction of the methylsulfonyl group onto the pyrimidine ring. Specific synthetic routes and conditions may vary, but this functionalization is typically achieved through chemical reactions that introduce the methylsulfonyl moiety.
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfonyl)-4-phenylpyrimidine consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms) fused with a phenyl group and a methylsulfonyl group. The presence of these functional groups influences the compound’s properties and reactivity.
Chemical Reactions Analysis
The compound’s reactivity depends on the functional groups attached to the pyrimidine ring. It may participate in various reactions, including nucleophilic substitutions, aromatic substitutions, and oxidation reactions. Further studies are needed to explore its specific chemical behavior.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Not specified (experimental data needed).
- Boiling Point : Not specified (experimental data needed).
- Solubility : Solubility in different solvents.
- Density : Not specified (experimental data needed).
- Chemical Properties :
- Reactivity with acids, bases, and other reagents.
- Stability under various conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : The compound has been used in the microwave-assisted synthesis of various 2-substituted pyrimidines, including 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. This process involves a multi-step protocol including S-alkylation, sequential oxidation, and displacement reactions, highlighting the compound's role as a versatile precursor in organic synthesis (Matloobi & Kappe, 2007).
Formation of Pyrido[2,3-d]pyrimidin-5-one Derivatives : A study described the transformation of 2-(methylsulfonyl)-4-phenylpyrimidine derivatives into 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, showcasing the compound's ability to undergo selective cyclization and participate in the formation of complex heterocyclic structures (Komkov et al., 2021).
Crystal Structure and Theoretical Insights : Research on arylsulfonylated 2-amino-6-methylpyrimidin derivatives, closely related to 2-(methylsulfonyl)-4-phenylpyrimidine, involved synthesis and X-ray diffraction analysis. These studies provide insights into the structural stabilities and properties of these compounds, which are significant for understanding their chemical behavior (Ali et al., 2021).
Applications in Biological Research
Antitrypanosomal and Antiplasmodial Activities : Novel 2-aminopyrimidine derivatives, structurally related to 2-(methylsulfonyl)-4-phenylpyrimidine, have shown significant antitrypanosomal and antiplasmodial activities. These findings are pivotal in researching new treatments for diseases like sleeping sickness and malaria (Hoffelner et al., 2020).
Exploring Antiplasmodial and Antitrypanosomal Agents : A study on antitrypanosomal agents identified 2-aminopyridines derivatives, similar to 2-(methylsulfonyl)-4-phenylpyrimidine, as potential therapeutic agents. This research is important for developing new treatments for diseases caused by Trypanosoma brucei, a parasite responsible for sleeping sickness (Veale et al., 2019).
Cytotoxic Activity of Pyrimidine Derivatives : The synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, structurally related to 2-(methylsulfonyl)-4-phenylpyrimidine, were investigated. These compounds showed varying levels of cytotoxicity against different cell lines, contributing to the understanding of the biological activities of these compounds (Stolarczyk et al., 2018).
Safety And Hazards
- Not a hazardous substance : Based on available information, 2-(Methylsulfonyl)-4-phenylpyrimidine is not classified as hazardous.
- Precautions : Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment.
Orientations Futures
Research on 2-(Methylsulfonyl)-4-phenylpyrimidine should focus on:
- Biological Activity : Investigate potential biological targets and evaluate its pharmacological effects.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Toxicity and Safety : Conduct safety assessments and toxicity studies.
- Synthetic Routes : Develop efficient and scalable synthetic methods.
Please note that further studies are necessary to fully understand the compound’s properties and potential applications. 🌟
Propriétés
IUPAC Name |
2-methylsulfonyl-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16(14,15)11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLGIVAYFLVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377618 | |
| Record name | 2-(methylsulfonyl)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4-phenylpyrimidine | |
CAS RN |
56734-11-3 | |
| Record name | 2-(methylsulfonyl)-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
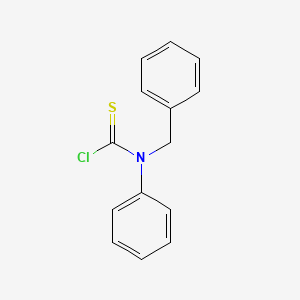
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)
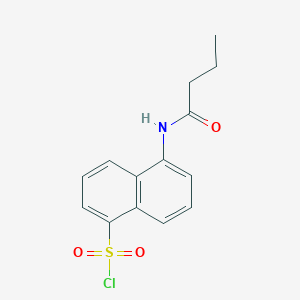
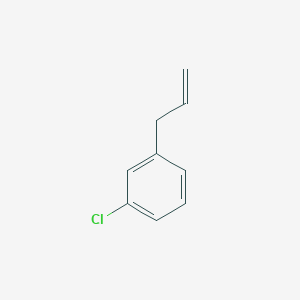
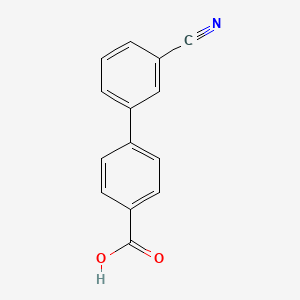
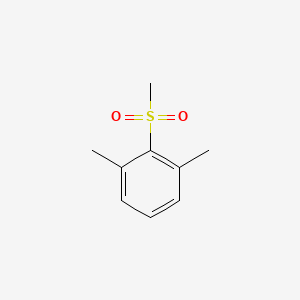
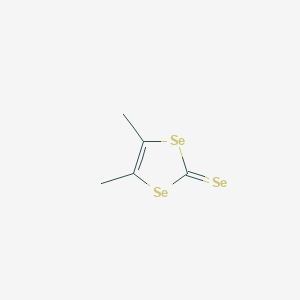
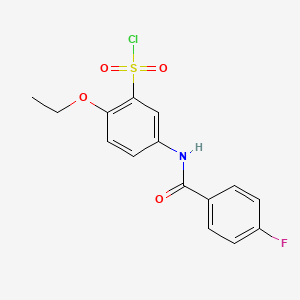
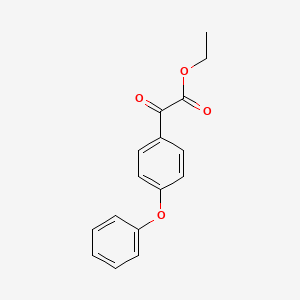
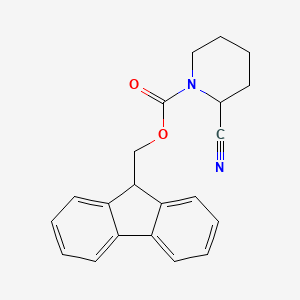
![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
